molecular formula C8H11NO3 B13598963 (r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol

Cat. No.: B13598963
M. Wt: 169.18 g/mol
InChI Key: UCEYGZDCHHZQAJ-LURJTMIESA-N
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Description

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chemical compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyethyl group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has hydroxyl groups at the 1 and 2 positions.

    Amino Group Introduction: The amino group is introduced through a reaction with an appropriate amine under controlled conditions.

    Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar reagent.

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halides or sulfonates for substitution reactions.

Major Products

The major products formed from these reactions include quinones, substituted amines, and various alcohol derivatives.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Catecholamines: Compounds like dopamine and norepinephrine share structural similarities.

    Phenylethanolamines: Compounds such as epinephrine and phenylephrine are structurally related.

Uniqueness

®-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

(R)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol, commonly referred to as (R)-noradrenaline , is a chiral compound with significant biological activity due to its structural similarity to catecholamines like norepinephrine. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol
  • Structural Features : The compound contains a hydroxyl group and an amino group on the benzene ring, which are crucial for its biological interactions.

This compound exhibits several mechanisms of action:

  • Neurotransmitter Function : It acts as a neurotransmitter, modulating adrenergic receptor activity. Research indicates that it can bind to various adrenergic receptor subtypes, influencing physiological responses such as heart rate and blood pressure regulation.
  • Antioxidant Properties : The diol structure contributes to antioxidant effects, potentially mitigating oxidative stress in biological systems. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS).
  • Gut Microbiome Interaction : Studies have shown that gut microbiota can metabolize catecholamines, including (R)-noradrenaline, altering their bioactivity. This interaction may influence systemic health outcomes .

1. Neuroprotective Effects

Research suggests that compounds similar to this compound can exhibit neuroprotective effects by enhancing neurotransmission and reducing neuroinflammation. These effects are particularly relevant in neurodegenerative diseases.

2. Cardiovascular Implications

Due to its role as a neurotransmitter, (R)-noradrenaline is implicated in cardiovascular physiology. It has been shown to increase heart contractility and regulate vascular tone through adrenergic receptor activation .

Study on Antioxidant Activity

A study highlighted the antioxidant potential of (R)-noradrenaline, demonstrating its ability to scavenge free radicals effectively. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Interaction with Metal Ions

Research investigated the stability constants of complexes formed between (R)-noradrenaline and transition metal ions. The findings suggested that these complexes could enhance the biological activity of the drug in pharmaceutical applications .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Noradrenaline51-41-2Natural neurotransmitter; serves as a biological standard
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol1432483-91-4Similar structure; different position of amino group
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride146812-68-2Hydrochloride salt form; used in similar applications

This table illustrates how variations in functional groups and stereochemistry among related compounds can affect their biological activities and therapeutic applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m0/s1

InChI Key

UCEYGZDCHHZQAJ-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CO)N

Origin of Product

United States

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